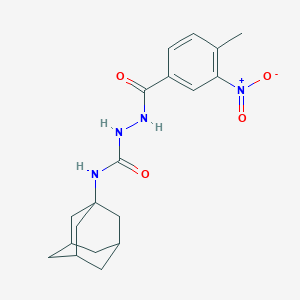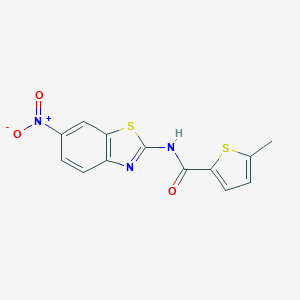![molecular formula C23H24N4O B446159 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BENZOHYDRAZIDE](/img/structure/B446159.png)
4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides
Vorbereitungsmethoden
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of a pyrazole derivative with a benzohydrazide precursor. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethyl sulfoxide (DMSO) under controlled heating conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.
Wissenschaftliche Forschungsanwendungen
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound has potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide include other hydrazides and pyrazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. For example:
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole: This compound features an oxazole ring instead of a benzohydrazide moiety.
1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-phenyl-2-propen-1-one: This compound has a similar pyrazole and propenylidene structure but lacks the hydrazide group. The uniqueness of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H24N4O |
|---|---|
Molekulargewicht |
372.5g/mol |
IUPAC-Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C23H24N4O/c1-17(9-10-20-7-5-4-6-8-20)24-25-23(28)22-13-11-21(12-14-22)16-27-19(3)15-18(2)26-27/h4-15H,16H2,1-3H3,(H,25,28)/b10-9+,24-17? |
InChI-Schlüssel |
BTNFIJPJCYSQSL-NTNXYRKSSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C=CC3=CC=CC=C3)C |
Isomerische SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)/C=C/C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C=CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzohydrazide](/img/structure/B446078.png)
![2-(4-methoxyphenyl)-N-(4-{N-[(2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B446083.png)
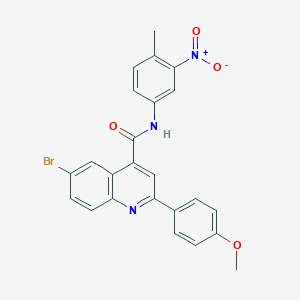
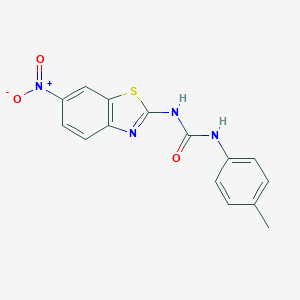
![Sec-butyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446090.png)
![2-(3,5-dimethylphenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446091.png)
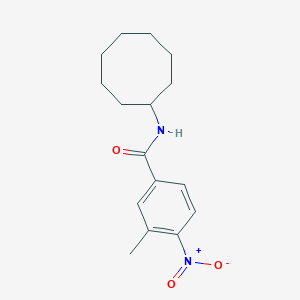
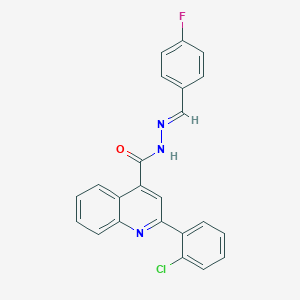
![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B446094.png)
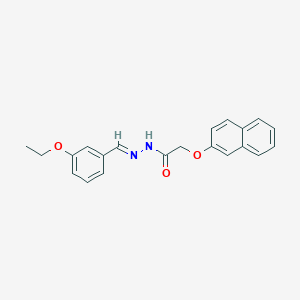
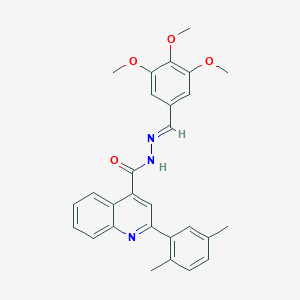
![2-{3-[2-[(2,5-DICHLOROPHENYL)IMINO]-3-(3-HYDROXYPROPYL)-1,3-THIAZOL-4(3H)-YL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B446097.png)
